

A Comparative Analysis of Lactaroviolin and Other Lactarius Sesquiterpenoids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lactaroviolin	
Cat. No.:	B1209813	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of **Lactaroviolin** and other sesquiterpenoids derived from Lactarius mushrooms. The data presented is compiled from various studies to aid in the evaluation of their therapeutic potential.

Introduction to Lactarius Sesquiterpenoids

The genus Lactarius, commonly known as milk-caps, is a rich source of diverse sesquiterpenoids. These C15 isoprenoids are formed through the mevalonate pathway and exhibit a wide range of chemical structures and biological activities. Many of these compounds are produced as a chemical defense mechanism upon injury to the mushroom. This guide focuses on a comparative analysis of **Lactaroviolin**, a guaiane sesquiterpenoid, and other prominent Lactarius sesquiterpenoids, including those with lactarane and other skeletons.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the available quantitative data on the cytotoxic, antiinflammatory, and antimicrobial activities of selected Lactarius sesquiterpenoids.

Table 1: Cytotoxic Activity of Lactarius

Sesquiterpenoids (IC₅₀ values in uM)

Compound/Ext ract	Sesquiterpeno id Class	Cell Line	- IC ₅₀ (μM)	Reference
Lactaroviolin	Guaiane	Ehrlich Ascites Tumor	Moderate Activity	[1]
L1210 (Leukemia)	Moderate Activity	[1]		
Subvellerolacton e B	Lactarane	A549 (Lung Carcinoma)	26.5	[2]
SK-MEL-2 (Melanoma)	18.3	[2]		
HCT-15 (Colon Adenocarcinoma)	14.2	[2]	_	
Subvellerolacton e D	Lactarane	A549 (Lung Carcinoma)	25.1	[2]
HCT-15 (Colon Adenocarcinoma)	17.8	[2]		
Subvellerolacton e E	Lactarane	A549 (Lung Carcinoma)	19.6	[2]
HCT-15 (Colon Adenocarcinoma)	28.7	[2]		

^{*}Quantitative IC $_{50}$ values for **Lactaroviolin** were not available in the reviewed literature; the activity was described as "moderate".[1]

Table 2: Anti-inflammatory Activity of Lactarius

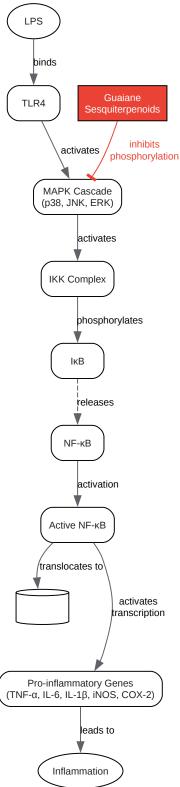
<u>Sesquiterpenoids</u>

Compound/Ext	Sesquiterpeno id Class	Assay	Key Findings	Reference
Guaiane Sesquiterpenoids	Guaiane	LPS-stimulated RAW264.7 macrophages	Significant inhibition of IL-6, IL-1β, TNF-α, and iNOS expression.	[3]
(Lactarius hatsudake)	Inhibition of COX-2 protein expression.	[3]		
Reduction of p38, JNK, and p44/42 MAPK phosphorylation.	[3]		_	

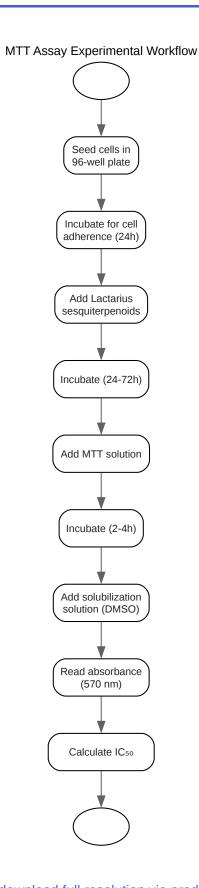
Table 3: Antimicrobial Activity of Lactarius

Sesquiterpenoids and Extracts

Compound/Ext ract	Sesquiterpeno id Class	Organism	MIC/Activity	Reference
Deterrol	Guaiane	Various Bacteria	Weak antibacterial activity	[1]
Lactarius deliciosusextract	Various	Pseudomonas aeruginosa	High inhibitory activity	_
Staphylococcus aureus	Weak inhibitory activity			
Candida albicans	Weak inhibitory activity			



Signaling Pathways


Lactarius sesquiterpenoids exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in the anti-inflammatory and cytotoxic effects of guaiane sesquiterpenoids is the Mitogen-Activated Protein Kinase (MAPK) pathway, which subsequently affects the transcription factor NF-kB.

MAPK/NF-kB Signaling Pathway Inhibition by Guaiane Sesquiterpenoids

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Assays of the biological activities of guaiane sesquiterpenoids isolated from the fruit bodies of edible lactarius species PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Anti-inflammatory Activity of Guaiane Sesquiterpenoids in Lactarius hatsudake [spkx.net.cn]
- To cite this document: BenchChem. [A Comparative Analysis of Lactaroviolin and Other Lactarius Sesquiterpenoids for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209813#comparative-analysis-of-lactaroviolin-and-other-lactarius-sesquiterpenoids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com